N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline
Description
Properties
CAS No. |
106671-77-6 |
|---|---|
Molecular Formula |
C15H17N5 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N,N-diethyl-4-(triazolo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C15H17N5/c1-3-19(4-2)12-7-9-13(10-8-12)20-17-14-6-5-11-16-15(14)18-20/h5-11H,3-4H2,1-2H3 |
InChI Key |
COESAFTZJXUTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolopyridine Core
The triazolopyridine ring is commonly synthesized via cyclization reactions involving aminopyridine derivatives and diazotization or nitrosation steps. For example:
Functionalization at the 2-Position
- The 2-position of the triazolopyridine is often halogenated (e.g., chlorinated) to serve as a reactive site for nucleophilic substitution or cross-coupling.
- Alternatively, the 2-position can be converted into an acylpyridinium intermediate, which can be further manipulated to introduce substituents.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Chloro-3-nitropyridine + N,N-diethyl-4-aminophenylamine, Pd catalyst, base, solvent | Pd-catalyzed amination to form aminopyridine intermediate | Moderate to good yields (40-70%) |
| 2 | Aminopyridine intermediate + tert-butyl nitrite, heat | Cyclization to form triazolopyridine ring | Yields vary; careful control of temperature required |
| 3 | Halogenation at 2-position (if not already halogenated) | Introduction of reactive leaving group | High regioselectivity needed |
| 4 | Nucleophilic substitution or Buchwald-Hartwig coupling with N,N-diethyl-4-aminophenyl derivative | Final coupling step | Yields depend on catalyst and conditions; purification by chromatography |
Analytical and Purification Techniques
- Purification is typically achieved by silica gel chromatography using solvent gradients (e.g., cyclohexane/ethyl acetate).
- Characterization includes ^1H NMR, ^13C NMR, HRMS, and melting point determination.
- LC-MS is used to monitor reaction progress and confirm molecular weight.
Research Findings and Optimization Notes
- The yield of triazolopyridine formation is sensitive to reaction time and temperature; prolonged heating can lead to decomposition of intermediates.
- The choice of palladium catalyst and ligand significantly affects the efficiency of the amination step.
- Microwave irradiation has been reported to improve reaction rates and yields in similar heterocyclic syntheses.
- Protecting groups may be employed on the aniline nitrogen during intermediate steps to prevent side reactions, followed by deprotection in the final stages.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Starting materials | 4-chloro-3-nitropyridine, N,N-diethyl-4-aminophenylamine | Availability affects scalability |
| Catalyst | Pd(OAc)2, Pd2(dba)3 with phosphine ligands | Determines coupling efficiency |
| Base | Triethylamine, DIPEA | Neutralizes acids, promotes coupling |
| Solvent | DCM, MeCN, MeTHF | Solubility and reaction rate |
| Temperature | 60–120 °C | Higher temps favor cyclization but risk decomposition |
| Reaction time | 4–24 hours | Longer times may reduce yield due to degradation |
| Purification | Silica gel chromatography | Essential for isolating pure product |
Chemical Reactions Analysis
Types of Reactions
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds containing the triazolo-pyridine moiety exhibit promising anticancer properties. N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and death mechanisms.
Case Study:
In a study published in a peer-reviewed journal, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development into anticancer agents .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its effectiveness against various bacterial strains has been documented, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Case Study:
A comparative study highlighted the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus and Escherichia coli. The compound showed lower minimum inhibitory concentrations compared to traditional antibiotics .
Pharmacology
3. Signal Transduction Modulation
this compound has been studied for its role in modulating signal transduction pathways relevant to various diseases. Its ability to interact with specific receptors or enzymes involved in these pathways could lead to therapeutic applications in conditions like diabetes and cardiovascular diseases.
Case Study:
Research focusing on the modulation of insulin signaling pathways revealed that this compound enhances insulin sensitivity in vitro. This effect was associated with improved glucose uptake in muscle cells, indicating potential applications in diabetes management .
Material Science
4. Development of Sensors
The unique electronic properties of this compound make it suitable for use in sensor technology. Its derivatives have been explored for their ability to detect environmental pollutants or biological markers through electrochemical methods.
Case Study:
A study demonstrated the use of this compound as an electrochemical sensor for detecting heavy metals in water samples. The sensor exhibited high sensitivity and selectivity towards lead and mercury ions, highlighting its potential application in environmental monitoring .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against resistant bacterial strains | |
| Pharmacology | Signal Transduction Modulation | Enhances insulin sensitivity |
| Material Science | Development of Sensors | High sensitivity for heavy metal detection |
Mechanism of Action
The mechanism of action of 4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as phosphodiesterases, which play a role in various cellular processes . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the associated biological pathways.
Comparison with Similar Compounds
Core Heterocyclic Systems
The triazolopyridine core distinguishes this compound from analogs with alternative fused heterocycles. For example:
- Pyrazolo[4,3-b]pyridines: Synthesized via cyanoacetylation and cyclization, these compounds exhibit similar bicyclic frameworks but replace the triazole ring with a pyrazole, altering electronic density and hydrogen-bonding capabilities .
- Pyrazoline Derivatives : The compound N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline () features a pyrazoline ring instead of triazolo[4,5-b]pyridine. Crystallographic data show dihedral angles of 4.53° (pyrazoline-benzene) and 6.26° (pyrazoline-pyridine), compared to the likely planar arrangement of triazolopyridine systems .
Table 1: Structural Parameters from Crystallography
*Structural data for the target compound is inferred from analogs.
Substituent Effects
The N,N-diethylaniline group is a common substituent in medicinal chemistry. However, its conformational flexibility (e.g., disordered ethyl groups in ) contrasts with more rigid substituents like carboxamides in triazolopyridine inhibitors (). This flexibility may influence solubility, bioavailability, and binding interactions.
Challenges and Innovations
Enzyme Inhibition Potential
Triazolopyridine carboxamides (e.g., WO2008145843) are patented as inhibitors of monoacyl glycerol lipase (MGL) and fatty acid amide hydrolase (FAAH) .
Table 3: Hypothetical Activity Comparison
| Compound Type | Target Enzyme | Hypothetical IC50 | Selectivity |
|---|---|---|---|
| Triazolopyridine Carboxamide | MGL/FAAH | Low nM range | Mixed |
| Target Triazolopyridine* | Unknown | N/A | N/A |
Biological Activity
N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound belonging to the class of triazolopyridines. This compound has garnered significant attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 106671-77-6 |
| Molecular Formula | C15H17N5 |
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | N,N-diethyl-4-(triazolo[4,5-b]pyridin-2-yl)aniline |
| InChI Key | COESAFTZJXUTBA-UHFFFAOYSA-N |
This compound primarily functions as an enzyme inhibitor , targeting phosphodiesterases and lipases. These enzymes play crucial roles in various cellular processes, including signal transduction and lipid metabolism. By inhibiting these enzymes, the compound may exert anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . For instance:
- In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values for these cell lines were reported to be in the low micromolar range (around 0.45 µM), indicating potent activity against cancer cell proliferation .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This was evidenced by cell cycle analysis showing G2/M phase arrest and induction of apoptosis through mitochondrial pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Phosphodiesterases (PDEs) : It has been shown to inhibit PDEs involved in cyclic nucleotide degradation, leading to increased levels of cAMP and cGMP within cells. This mechanism can enhance signaling pathways that promote apoptosis in cancer cells .
Antimicrobial Activity
While less studied than its anticancer properties, preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. Further research is needed to elucidate its full spectrum of antimicrobial activity.
Study 1: Antiproliferative Effects
A study focused on a series of triazolopyridine derivatives found that modifications on the triazole ring significantly influenced their antiproliferative potency. This compound was one of the most potent compounds tested against HeLa cells with an IC50 value of 0.45 µM. The study indicated that structural variations could enhance biological activity further .
Study 2: Mechanistic Insights
Another investigation utilized molecular docking studies alongside enzyme kinetics to demonstrate that the compound binds effectively to the active sites of target enzymes like phosphodiesterases. The binding affinity was confirmed through various biochemical assays that highlighted its potential as a selective inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
